
Pagoclone
Descripción general
Descripción
Pagoclona es un agente ansiolítico de la familia de las ciclopirrolonas, relacionado con medicamentos más conocidos como el medicamento para dormir zopiclona . Fue sintetizado por un equipo francés que trabajaba para Rhone-Poulenc & Rorer S.A. Pagoclona pertenece a la clase de no benzodiazepinas, que tienen efectos similares al grupo de benzodiazepinas más antiguo, pero con estructuras químicas bastante diferentes . Nunca se comercializó .
Análisis De Reacciones Químicas
Pagoclona experimenta varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución. Se une con una alta afinidad (0.7–9.1 nM) de manera aproximada al sitio de unión de la benzodiazepina de los receptores humanos GABA A que contienen una subunidad α1, α2, α3 o α5 . Es un agonista parcial en los receptores GABAA que contienen α1-, α2- y α5- y un agonista completo en los receptores que contienen una subunidad α3 . Los reactivos y condiciones comunes utilizados en estas reacciones no están extensamente documentados.
Aplicaciones Científicas De Investigación
Pagoclona se ha estudiado por su posible uso en el tratamiento de los trastornos de pánico y ansiedad . Los estudios preclínicos sugieren que la pagoclona puede tener utilidad clínica como agente ansiolítico, con una reducción de la incidencia de efectos secundarios . También se ha probado como un fármaco para mejorar la fluidez del habla en los tartamudos, aunque la investigación para esta aplicación se interrumpió después de resultados decepcionantes en ensayos clínicos de fase II . Además, el farmacólogo David Nutt ha sugerido la pagoclona como una posible base a partir de la cual hacer una mejor droga social, ya que produce los efectos positivos del alcohol sin causar los efectos negativos como agresión, amnesia, náuseas, pérdida de coordinación y daño hepático .
Mecanismo De Acción
Pagoclona es un fármaco selectivo de subtipo que se une principalmente a los subtipos alfa2/alfa3 del receptor GABAA, que son responsables de los efectos ansiolíticos de este tipo de fármacos . Tiene relativamente poca eficacia en el subtipo alfa1, que produce los efectos sedantes y de pérdida de memoria . En ratas, se identificó 5′-hidroxipagoclona como un metabolito principal, que tiene una eficacia considerablemente mayor en el subtipo α1 que el compuesto parental y se demostró que tiene una actividad ansiolítica significativa y produce sedación .
Comparación Con Compuestos Similares
Pagoclona está relacionada con otros fármacos de la familia de las ciclopirrolonas, como la zopiclona . También se compara con las benzodiazepinas, ya que se une a los mismos sitios receptores GABAA pero tiene una estructura química diferente . A diferencia de las benzodiazepinas, la pagoclona produce efectos ansiolíticos con poca acción sedante o amnésica a dosis bajas . Compuestos similares incluyen zopiclona y pazinaclona, que también contienen un motivo estructural isoindolona .
Métodos De Preparación
Pagoclona y pazinaclona contienen un motivo estructural isoindolona . Las rutas sintéticas y las condiciones de reacción para la pagoclona implican la formación de esta estructura isoindolona. Los métodos de producción industrial detallados no están fácilmente disponibles en el dominio público.
Propiedades
IUPAC Name |
2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2/c1-14(2)7-10-16(28)13-19-17-5-3-4-6-18(17)23(29)27(19)21-12-9-15-8-11-20(24)25-22(15)26-21/h3-6,8-9,11-12,14,19H,7,10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUPRQPBWVEQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)CC1C2=CC=CC=C2C(=O)N1C3=NC4=C(C=C3)C=CC(=N4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869830 | |
| Record name | Pagoclone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pagoclone is a subtype-selective drug which binds primarily to the alpha2/alpha3 subtypes of the GABAA receptor which are responsible for the anti-anxiety effects of these kind of drugs, but has relatively little efficacy at the alpha1 subtype which produces the sedative and memory loss effects. | |
| Record name | Pagoclone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04903 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
133737-32-3, 133737-48-1 | |
| Record name | Pagoclone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133737-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pagoclone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133737323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RP 59037 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133737481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pagoclone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04903 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pagoclone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
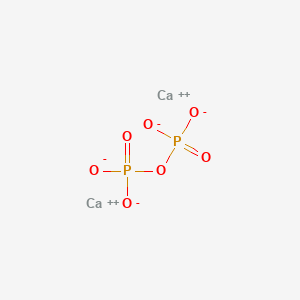

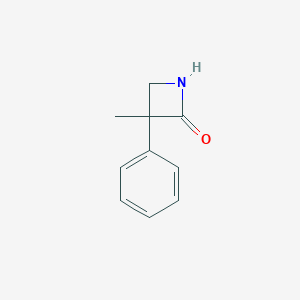



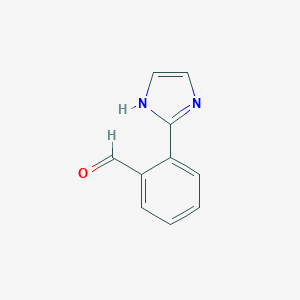
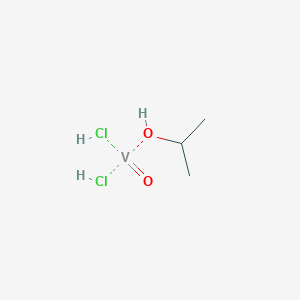

![1'-[(4-methoxyphenyl)sulfonyl]-4-methyl-1,4'-bipiperidine](/img/structure/B162958.png)
![Hexasodium;hydroxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;hydroxy-[[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungsten;tungsten;trihydroxide;hydrate](/img/structure/B162960.png)

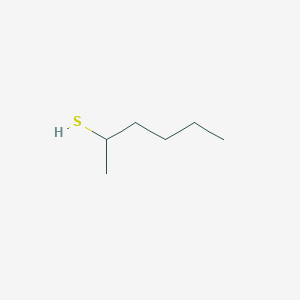
![4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B162970.png)
